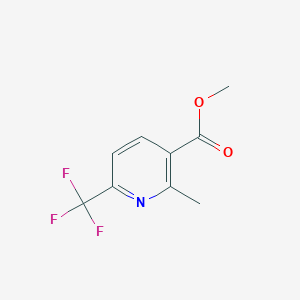

Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification Parameters

Methyl 2-methyl-6-(trifluoromethyl)nicotinate is systematically identified through multiple nomenclature systems and standardized chemical identifiers. The compound is registered under the Chemical Abstracts Service number 205582-88-3, which serves as its primary identification code in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate, which provides a systematic description of its structural components.

The compound is catalogued in the MDL Information Systems database under the identifier MFCD01311989, facilitating its identification in chemical inventory systems. Additional synonyms include 3-Pyridinecarboxylic acid, 2-methyl-6-(trifluoromethyl)-, methyl ester, and 2-methyl-6-trifluoromethyl-nicotinic acid methyl ester. The PubChem Compound Identifier for this substance is 2779428, providing access to comprehensive chemical information through the National Center for Biotechnology Information database.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 205582-88-3 |

| MDL Number | MFCD01311989 |

| PubChem Compound Identifier | 2779428 |

| International Union of Pure and Applied Chemistry Name | methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |

| DSSTox Substance ID | DTXSID50381437 |

The compound's molecular formula is C₉H₈F₃NO₂, indicating the presence of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated to be 219.16 grams per mole, a value that is consistently reported across multiple chemical databases.

Molecular Structure and Bonding Patterns

The molecular architecture of this compound is built upon a pyridine ring system with specific substitution patterns that define its chemical behavior. The core structure consists of a six-membered aromatic heterocycle containing nitrogen at position 1, with a carboxylate ester group at position 3, a methyl substituent at position 2, and a trifluoromethyl group at position 6.

The SMILES notation for this compound is CC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC, which provides a standardized linear representation of its molecular connectivity. This notation reveals the systematic arrangement of functional groups around the pyridine core, with the trifluoromethyl group attached directly to the aromatic ring and the methyl ester functionality extending from the carboxylic acid derivative position.

The trifluoromethyl group represents a significant structural feature that influences the compound's electronic properties and chemical reactivity. The three fluorine atoms bonded to a single carbon create a highly electronegative substituent that affects the electron density distribution throughout the aromatic system. This substitution pattern contributes to the compound's chemical stability and can influence its interactions with biological targets.

The ester functional group at position 3 of the pyridine ring introduces additional reactivity sites for potential chemical transformations. The methyl ester configuration provides a balance between synthetic accessibility and functional utility, allowing for further derivatization while maintaining reasonable solubility characteristics for chemical processing.

The compound exhibits a planar aromatic core with the substituents arranged to minimize steric hindrance while maximizing electronic stabilization. The positioning of the methyl group adjacent to the carboxylate function creates a specific steric environment that can influence the compound's binding affinity and selectivity in biological systems.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular structure through analysis of hydrogen and carbon environments. The proton nuclear magnetic resonance spectrum of this compound reveals characteristic signals that correspond to the various hydrogen-containing functional groups within the molecule.

The methyl ester protons typically appear as a singlet in the aliphatic region of the spectrum, while the aromatic protons of the pyridine ring system exhibit distinct chemical shifts reflecting their electronic environments. The methyl group attached to the pyridine ring appears as a characteristic singlet, and its chemical shift is influenced by the aromatic ring system and neighboring substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon atoms of the pyridine ring system exhibit chemical shifts in the aromatic region, while the trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms. The carbonyl carbon of the ester group exhibits a characteristic downfield shift, reflecting the deshielding effect of the electron-withdrawing oxygen atoms.

Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation through analysis of the trifluoromethyl group. The three equivalent fluorine atoms typically appear as a single peak, providing a distinctive spectroscopic signature for this functional group.

Mass Spectral Characterization

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for this compound. The exact mass of the compound is calculated to be 219.05071298 daltons, providing high-precision molecular weight determination. This value corresponds to the monoisotopic mass based on the most abundant isotopes of the constituent elements.

The molecular ion peak appears at mass-to-charge ratio 219, confirming the molecular formula and providing baseline identification of the compound. Fragmentation patterns observed in mass spectrometry reveal structural information about the compound's stability and preferred fragmentation pathways under ionization conditions.

Common fragmentation patterns include loss of the methoxy group from the ester function, producing characteristic fragment ions that aid in structural confirmation. The trifluoromethyl group typically exhibits stability under standard ionization conditions, often remaining attached to the aromatic core during fragmentation processes.

Infrared Spectroscopic Analysis

Infrared spectroscopy provides information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The carbonyl stretching frequency of the ester group appears in the typical range for aromatic esters, reflecting the electronic influence of the pyridine ring system on the ester functionality.

The carbon-fluorine stretching vibrations of the trifluoromethyl group produce characteristic absorption bands in the fingerprint region of the infrared spectrum. These bands are typically strong and distinctive, providing reliable identification of the trifluoromethyl substituent.

Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the aromatic region of the spectrum, confirming the presence of the pyridine ring system. The pattern and intensity of these bands provide information about the substitution pattern and electronic character of the aromatic core.

Crystallographic Studies and Solid-State Architecture

The solid-state properties of this compound include important physical characteristics that influence its handling, storage, and processing requirements. The compound requires storage under inert atmosphere conditions at temperatures between 2-8°C to maintain chemical stability. These storage requirements indicate sensitivity to atmospheric moisture and oxidation, likely due to the electronic properties imparted by the trifluoromethyl substituent.

The predicted physical properties include a boiling point of 209.0 ± 40.0°C and a density of 1.286 ± 0.06 grams per cubic centimeter. These values provide important information for process development and handling procedures in synthetic applications.

| Physical Property | Value | Reference Condition |

|---|---|---|

| Predicted Boiling Point | 209.0 ± 40.0°C | Standard Pressure |

| Predicted Density | 1.286 ± 0.06 g/cm³ | Room Temperature |

| Storage Temperature | 2-8°C | Inert Atmosphere |

| Predicted pKa | -0.78 ± 0.22 | Aqueous Solution |

The predicted pKa value of -0.78 ± 0.22 indicates that the compound exhibits acidic character, which is consistent with the presence of the electron-withdrawing trifluoromethyl group that enhances the acidity of the pyridine nitrogen. This electronic effect influences the compound's behavior in various chemical environments and affects its potential interactions with biological systems.

The compound's LogP value is calculated to be 2.19540, indicating moderate lipophilicity that may influence its bioavailability and membrane permeability characteristics. This property is important for understanding the compound's potential pharmaceutical applications and its behavior in biological systems.

The polar surface area is calculated to be 39.19 square angstroms, providing information about the compound's hydrogen bonding capacity and its potential for molecular interactions. This parameter is relevant for predicting the compound's absorption, distribution, metabolism, and excretion properties in biological systems.

Properties

IUPAC Name |

methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-6(8(14)15-2)3-4-7(13-5)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBSPXCPFDLIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381437 | |

| Record name | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205582-88-3 | |

| Record name | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-6-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with trifluoromethylating agents under controlled conditions. The reaction typically requires a base and is conducted at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

Substitution: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-methyl-6-(trifluoromethyl)nicotinate is primarily utilized as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, facilitating the development of drugs with enhanced efficacy.

- Vasodilatory Effects : Similar compounds have been shown to act as peripheral vasodilators, enhancing blood flow and potentially treating conditions such as muscle and joint pain .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have demonstrated effectiveness against pathogens like E. coli and C. albicans.

Anticancer Research

Research indicates that this compound possesses anticancer properties. Studies have reported its ability to inhibit the proliferation of cancer cells, with specific IC50 values indicating cytotoxicity against different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

This selectivity suggests potential therapeutic applications in oncology.

Antiprotozoal Activity

The compound has also shown promise in antiprotozoal activity, indicating potential applications in treating protozoan infections.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing significant zones of inhibition, particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

In a cytotoxicity evaluation, the compound was tested against several cancer cell lines, showing substantial inhibition of cell growth with varying IC50 values depending on the cell type. This suggests its potential role in cancer therapeutics.

Mechanistic Insights

Research into the mechanisms of action revealed interactions with enzymes involved in nicotinic acid metabolism, suggesting applications in metabolic disorders.

Mechanism of Action

The mechanism by which methyl 2-methyl-6-(trifluoromethyl)nicotinate exerts its effects involves interactions with molecular targets and pathways. For instance, in medicinal applications, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyridine Ring

The trifluoromethyl and methyl substituents on the pyridine ring significantly influence reactivity, stability, and biological activity. Below is a comparative analysis of structurally related derivatives:

Table 1: Comparison of Substituent Modifications

Impact of Functional Group Modifications

- Ester vs. Acid Derivatives : The methyl ester (e.g., Methyl 6-(trifluoromethyl)nicotinate) offers higher lipophilicity compared to the carboxylic acid form (2-Methyl-6-(trifluoromethyl)nicotinic acid), enhancing membrane permeability in drug candidates .

- Halogen Substitutions : Chloro (Cl) or bromo (Br) substitutions at the 2-position (e.g., Methyl 2-chloro-6-(trifluoromethyl)nicotinate) increase electrophilicity, facilitating nucleophilic aromatic substitution reactions .

- Aromatic Ring Additions : Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate demonstrates how extended aromatic systems (p-tolyl group) can alter π-stacking interactions, relevant in supramolecular chemistry .

Biological Activity

Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is , and its structure includes a pyridine ring substituted with both methyl and trifluoromethyl groups. This unique combination contributes to its distinct chemical reactivity and potential interactions with various biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The trifluoromethyl group allows the compound to penetrate cell membranes easily, facilitating interactions with intracellular enzymes and receptors. This can modulate biochemical pathways related to NAD metabolism and oxidative stress responses.

- Receptor Modulation : Preliminary studies suggest that this compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways critical for various physiological processes.

Antiviral Properties

Recent research has indicated that derivatives of nicotinic acid compounds, including this compound, exhibit antiviral activity. Studies have shown that similar compounds can inhibit viral replication in cell-based assays, particularly against HIV-1 by targeting reverse transcriptase functions . The selectivity index for these compounds suggests minimal cytotoxic effects, making them promising candidates for further development in antiviral therapies.

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of this compound. In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. For instance, some derivatives showed selective toxicity toward malignant cells while sparing non-malignant cells, indicating potential therapeutic applications in cancer treatment .

Case Studies

- HIV Reverse Transcriptase Inhibition : A study on related compounds revealed that specific nicotinic acid derivatives could inhibit HIV reverse transcriptase effectively, demonstrating IC50 values in the low micromolar range. The dual inhibition mechanism involved blocking both polymerase and RNase H functions, which is critical for viral replication .

- AMPK Activation : Another case study focused on similar structures activating AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis. Some derivatives exhibited enhanced AMPK phosphorylation in myoblasts, suggesting metabolic benefits that could be harnessed for treating metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar nicotinic acid derivatives:

Q & A

Basic Research Question

- Basic hydrolysis : Cleaves the ester bond to yield 2-methyl-6-(trifluoromethyl)nicotinic acid (mp 137–142°C) and methanol. The reaction proceeds via nucleophilic attack by hydroxide ions .

- Acidic hydrolysis : Slower due to protonation of the ester carbonyl, but may yield partial decomposition products (e.g., trifluoroacetic acid derivatives) under harsh conditions .

How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question

The -CF group enhances metabolic stability and lipophilicity, critical for drug design. For example:

- Electrophilic interactions : The -CF group participates in halogen bonding with protein targets, as seen in sodium channel (NaV1.8) inhibitors derived from nicotinate scaffolds .

- Steric effects : Trifluoromethyl groups block undesired metabolic oxidation, improving pharmacokinetic profiles. Comparative studies with non-fluorinated analogs show 10–100x lower IC values in enzyme assays .

What analytical methods are recommended for quantifying trace impurities in this compound?

Advanced Research Question

- HPLC-MS : Detects sulfonamide byproducts (e.g., from incomplete SNAr reactions) with a C18 column and acetonitrile/water gradient.

- F NMR : Identifies fluorinated impurities (e.g., unreacted trifluoromethyl precursors) at δ −60 to −70 ppm .

- Headspace GC : Monitors residual solvents (e.g., DMF, methanol) with detection limits <10 ppm .

What strategies mitigate hazards during large-scale synthesis of this compound?

Basic Research Question

- Safety protocols : Use closed systems to handle volatile intermediates (e.g., methyl chloroformate). Refer to GHS guidelines for handling unclassified but reactive substances .

- Waste management : Neutralize acidic/basic waste streams to prevent exothermic reactions.

- Personal protective equipment (PPE) : Chemical-resistant gloves and ventilation to avoid skin/eye exposure .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

- Molecular docking : Simulate binding to target proteins (e.g., NaV1.8) using AutoDock Vina. Optimize substituents at the 2-methyl and 6-CF positions for improved affinity .

- QSAR models : Correlate logP values (predicted: ~2.5) with bioavailability. Derivatives with ClogP <3 show better CNS penetration in murine models .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Research Question

- Low solubility : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.

- Polymorphism : Screen crystallization conditions (temperature, antisolvents) to isolate the thermodynamically stable form. Crystallographic data for related compounds (e.g., 4-chloro-6-(trifluoromethyl)nicotinate ethyl ester) guide lattice packing predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.